molecular formula C17H21N3O4 B2925689 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 2309552-26-7

1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2925689
CAS No.: 2309552-26-7
M. Wt: 331.372
InChI Key: XUXMFNGDQDZZBX-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a piperidine ring, and an oxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridinone core.

    Attachment of the Oxazole Moiety: The oxazole ring can be synthesized separately and then attached to the piperidine ring through a coupling reaction, such as an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures. Additionally, purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
  • 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-thione
  • 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-8-14(10-16(21)19(11)3)23-13-4-6-20(7-5-13)17(22)15-9-12(2)24-18-15/h8-10,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMFNGDQDZZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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